molecular formula C24H24N4O5 B11198246 7-(2,5-Dimethoxyphenyl)-3-[(4-ethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(2,5-Dimethoxyphenyl)-3-[(4-ethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11198246
M. Wt: 448.5 g/mol
InChI Key: HDTFKHIUZHZVDT-UHFFFAOYSA-N
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Description

7-(2,5-DIMETHOXYPHENYL)-3-[(4-ETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a dimethoxyphenyl group and an ethylphenylcarbamoyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-DIMETHOXYPHENYL)-3-[(4-ETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the dimethoxyphenyl and ethylphenylcarbamoyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with high purity. Reaction conditions are carefully controlled to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-DIMETHOXYPHENYL)-3-[(4-ETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 7-(2,5-DIMETHOXYPHENYL)-3-[(4-ETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, the compound’s unique properties can be harnessed for the development of new materials, catalysts, and other applications that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 7-(2,5-DIMETHOXYPHENYL)-3-[(4-ETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its application, whether in therapeutic settings or research.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,5-DIMETHOXYPHENYL)-3-[(4-METHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID
  • 7-(2,5-DIMETHOXYPHENYL)-3-[(4-PROPYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID

Uniqueness

The uniqueness of 7-(2,5-DIMETHOXYPHENYL)-3-[(4-ETHYLPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and overall behavior in various chemical and biological contexts. Compared to similar compounds, the presence of the ethylphenylcarbamoyl group may enhance its interactions with certain molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

IUPAC Name

7-(2,5-dimethoxyphenyl)-3-[(4-ethylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C24H24N4O5/c1-4-14-5-7-15(8-6-14)26-23(29)18-13-25-28-20(12-19(24(30)31)27-22(18)28)17-11-16(32-2)9-10-21(17)33-3/h5-13,20,27H,4H2,1-3H3,(H,26,29)(H,30,31)

InChI Key

HDTFKHIUZHZVDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=C(C=CC(=C4)OC)OC)C(=O)O

Origin of Product

United States

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